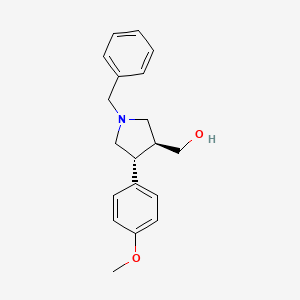
2,5-Difluoro-4-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S . It has a molecular weight of 257.6 g/mol . This compound is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is1S/C6H2ClF2NO4S/c7-15(13,14)6-2-3(8)5(10(11)12)1-4(6)9/h1-2H . This code represents the molecular structure of the compound. For a more detailed structural analysis, specialized software or databases that can interpret and visualize InChI codes might be needed. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 257.6 g/mol . For a comprehensive profile of its physical and chemical properties, specialized chemical databases or literature should be consulted.Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups, such as 2,4-dinitrobenzenesulfenyl, derived from similar chemical structures, have shown significant promise in synthetic chemistry. Their application in creating light-sensitive materials enables precise control over chemical reactions, making them valuable in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Synthesis of Cyclic Compounds
In the realm of organic synthesis, derivatives of 2,5-difluoro-4-nitrobenzenesulfonyl chloride are pivotal in the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. These compounds play a critical role in the development of new pharmaceuticals and functional molecules, showcasing the versatility of the sulfonyl chloride group in facilitating complex chemical reactions (Kaneda, 2020).
Advanced Oxidation Processes
The structure-related compound, nitisinone, has been studied for its degradation processes, offering insights into the stability and breakdown of similar compounds under various conditions. This research contributes to our understanding of the environmental impact and degradation pathways of sulfonyl chloride derivatives, highlighting the importance of chemical stability in medical and environmental applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Luminescent Micelles
Research on nanostructured luminescent micelles incorporating similar sulfonyl chloride derivatives emphasizes the development of novel sensors for nitroaromatic and nitramine explosives. These materials demonstrate the compound's utility in enhancing the sensitivity and selectivity of explosive detection systems, marking a significant advancement in security technologies (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Mécanisme D'action
Target of Action
Similar compounds like benzenesulfonyl chlorides are known to react with amines and other nucleophiles .
Mode of Action
Benzenesulfonyl chlorides, in general, are electrophiles that can undergo nucleophilic substitution reactions .
Biochemical Pathways
It’s known that sulfonyl chlorides can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
The reactivity of sulfonyl chlorides suggests that they could modify biomolecules, potentially leading to various cellular effects .
Analyse Biochimique
Biochemical Properties
2,5-Difluoro-4-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to amino groups in proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target . The compound’s ability to form stable sulfonamide bonds with proteins makes it a potent modifier of protein function. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific concentration is required to achieve the desired biochemical modification without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways . Additionally, this compound can influence metabolite levels by modifying the activity of enzymes involved in their synthesis or degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within tissues can also influence its biochemical effects, as different tissues may have varying levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of this compound can influence its activity and function, as different cellular compartments may provide distinct microenvironments for its interactions .
Propriétés
IUPAC Name |
2,5-difluoro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-3(8)5(10(11)12)1-4(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPBSQPRMNAWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411386.png)
![(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411389.png)



![[3-(4-Nitrophenyl)aziridin-2-yl]methanol](/img/structure/B1411394.png)







